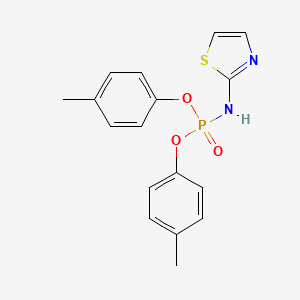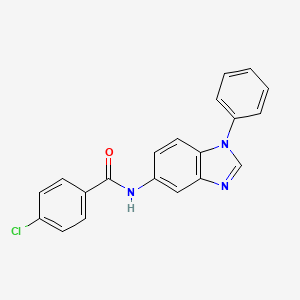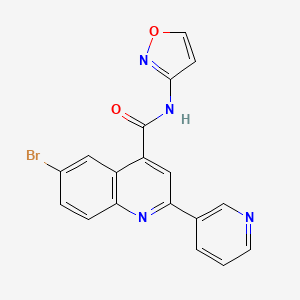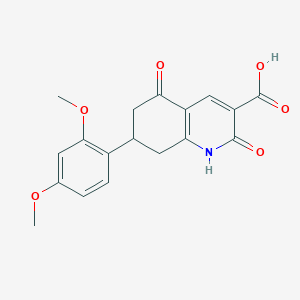![molecular formula C17H13NO5 B4794662 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4794662.png)
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one
Descripción general
Descripción
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been suggested that the compound may exert its antimicrobial and anti-inflammatory effects through the inhibition of bacterial and fungal enzymes and the suppression of pro-inflammatory cytokines, respectively. Its antitumor activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one can modulate various biochemical and physiological processes in the body. It has been shown to inhibit the growth of several bacterial and fungal strains, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. In addition, it has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one in lab experiments include its ease of synthesis, low toxicity towards normal cells, and potential applications in various fields of scientific research. However, its limitations include the lack of a clear understanding of its mechanism of action and the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one. These include the investigation of its potential use as a therapeutic agent for the treatment of bacterial and fungal infections, inflammatory disorders, and cancer. In addition, further studies are needed to determine its mechanism of action and to develop new derivatives with improved efficacy and safety profiles. Finally, its potential applications as a fluorescent probe and ligand for the development of new catalysts should be explored.
In conclusion, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one is a synthetic compound with potential applications in various fields of scientific research. Its ease of synthesis, low toxicity towards normal cells, and antimicrobial, anti-inflammatory, and antitumor properties make it a promising candidate for further development. However, further studies are needed to determine its mechanism of action and to develop new derivatives with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, anti-inflammatory, and antitumor properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of new catalysts.
Propiedades
IUPAC Name |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-13(11-5-6-15-16(9-11)22-8-7-21-15)10-18-12-3-1-2-4-14(12)23-17(18)20/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZFZNFTCVFPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4794602.png)
![methyl [5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4794609.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4794612.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4794628.png)
![5-(4-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4794632.png)

![dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate](/img/structure/B4794644.png)


![N'-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B4794658.png)

